molecular formula C16H34O5 B12722948 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol CAS No. 70927-25-2

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol

Cat. No.: B12722948
CAS No.: 70927-25-2
M. Wt: 306.44 g/mol
InChI Key: PCCUVQJBCDUUMM-UHFFFAOYSA-N
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Description

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol is an organic compound with the molecular formula C12H26O5 It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol can be synthesized through the addition reaction of tetraoxadecane with methanol in the presence of a metal hydride catalyst. This reaction typically occurs under neutral or slightly acidic conditions and requires a specific reaction time and temperature to achieve optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The reaction conditions are carefully controlled to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol involves its interaction with molecular targets through its ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s polyether structure allows it to form complexes with metal ions and other molecules, influencing its activity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol stands out due to its multiple ether groups, which confer unique solubility and reactivity properties. Its ability to form complexes with metal ions and other molecules makes it valuable in various scientific and industrial applications.

Properties

CAS No.

70927-25-2

Molecular Formula

C16H34O5

Molecular Weight

306.44 g/mol

IUPAC Name

2-[2-[2-(2-butoxypropoxy)propoxy]propoxy]propan-1-ol

InChI

InChI=1S/C16H34O5/c1-6-7-8-18-14(3)10-20-16(5)12-21-15(4)11-19-13(2)9-17/h13-17H,6-12H2,1-5H3

InChI Key

PCCUVQJBCDUUMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)COC(C)COC(C)COC(C)CO

Origin of Product

United States

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